molecular formula C12H22O2 B14630724 Hex-1-EN-1-YL hexanoate CAS No. 57701-94-7

Hex-1-EN-1-YL hexanoate

Cat. No.: B14630724
CAS No.: 57701-94-7
M. Wt: 198.30 g/mol
InChI Key: WCLULVFNXDFNHL-UHFFFAOYSA-N
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Description

Hex-1-EN-1-YL hexanoate, also known as 3-Hexen-1-yl hexanoate, is an organic compound with the molecular formula C12H22O2. It is an ester formed from hexanoic acid and 3-hexen-1-ol. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry .

Preparation Methods

Hex-1-EN-1-YL hexanoate can be synthesized through an acid-catalyzed esterification reaction. The typical starting materials are hexanoic acid and 3-hexen-1-ol. A catalyst, such as sulfuric acid, is added to promote the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the ester. After the reaction is complete, the product is purified by distillation .

Chemical Reactions Analysis

Hex-1-EN-1-YL hexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia.

Scientific Research Applications

Hex-1-EN-1-YL hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hex-1-EN-1-YL hexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

Hex-1-EN-1-YL hexanoate is similar to other esters, such as:

Properties

CAS No.

57701-94-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

hex-1-enyl hexanoate

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h9,11H,3-8,10H2,1-2H3

InChI Key

WCLULVFNXDFNHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC=CCCCC

Origin of Product

United States

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